1-(2-Methoxyethyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffolds as Privileged Heterocycles in Modern Chemical Biology
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netmdpi.com This designation stems from its versatile chemical nature and its prevalence in a wide array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. researchgate.netmdpi.comresearcher.lifemdpi.com
The structural and electronic properties of the pyrazole ring allow it to act as a versatile building block in the design of targeted therapeutic agents. researchgate.netmdpi.com Its two nitrogen atoms can participate in hydrogen bonding and other molecular interactions, enabling pyrazole-containing molecules to bind effectively to various biological targets such as enzymes and receptors. orientjchem.org For instance, pyrazole derivatives have been successfully developed as inhibitors of protein kinases, which are crucial targets in oncology. mdpi.com The pyrazole template has been instrumental in designing both selective and non-selective Aurora kinase inhibitors, a family of enzymes that play a key role in cell division. mdpi.com
Furthermore, the pyrazole ring is amenable to a wide range of chemical modifications at its various positions. nih.gov This synthetic tractability allows chemists to fine-tune the physicochemical and pharmacological properties of pyrazole derivatives, optimizing them for potency, selectivity, and pharmacokinetic profiles. researchgate.net The development of numerous synthetic methodologies, including cyclocondensation reactions and more modern techniques like flow chemistry, has made a diverse array of substituted pyrazoles readily accessible for research. mdpi.commdpi.com This combination of inherent biological activity and synthetic versatility solidifies the status of the pyrazole scaffold as a cornerstone in the development of modern therapeutics. researchgate.net
Pharmacological Activities of Pyrazole Scaffolds
The pyrazole nucleus is a core component in compounds developed for a wide range of therapeutic applications.
| Pharmacological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | researchgate.netmdpi.comresearchgate.net |
| Anti-inflammatory | Immunology/Rheumatology | researchgate.netmdpi.com |
| Antimicrobial | Infectious Diseases | researchgate.netnih.gov |
| Antiviral | Infectious Diseases | nih.govresearchgate.net |
| Analgesic | Pain Management | mdpi.commdpi.com |
| Protein Kinase Inhibition | Oncology | mdpi.com |
| Antidepressant | Neurology | mdpi.comresearchgate.net |
The Distinctive Role of the 2-Methoxyethyl Moiety in Pyrazole Derivatives and its Influence on Research Directions
The ether linkage within the 2-methoxyethyl group can act as a hydrogen bond acceptor, potentially enhancing the molecule's interaction with biological targets and improving its solubility in aqueous media, which is a critical factor for bioavailability. evitachem.com This enhanced polarity and potential for hydrogen bonding contrasts with simple alkyl or more rigid aryl substituents. The influence of this group is a key consideration in drug discovery, where modulating a compound's solubility and pharmacokinetic profile is crucial. evitachem.com
In research, the introduction of a 2-methoxyethyl group has been explored as a strategy to optimize lead compounds. For example, in the development of kinase inhibitors, substitutions on the pyrazole ring are critical for achieving selectivity. An ortho substitution on a pyrazole ring, for instance, proved important for the selectivity of Golidocitinib, a JAK1 inhibitor, over JAK2. mdpi.com While not the same molecule, this highlights the principle that substituents like the 2-methoxyethyl group can play a crucial role in directing the binding orientation of a molecule within a protein's active site. The flexibility of the ethyl chain allows the methoxy (B1213986) group to adopt various conformations, which can be advantageous for fitting into specific binding pockets. The presence of this substituent directs research towards exploring its impact on solubility, cell permeability, and target engagement. evitachem.comevitachem.com
Overview of Academic Research Trajectories for 1-(2-Methoxyethyl)-1H-pyrazole and Related Analogs
Academic and industrial research involving this compound primarily utilizes it as a versatile building block or intermediate for the synthesis of more complex, functionalized molecules. cymitquimica.com The research trajectories often involve chemical modifications at other positions of the pyrazole ring, particularly at the C4 and C5 positions, to generate novel compounds with potential applications in medicinal chemistry and materials science.
Several key analogs of this compound have been synthesized and studied, demonstrating the utility of this core structure. These derivatives serve as valuable intermediates for creating a diverse chemical library for biological screening.
Key Research Analogs:
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: This bromo-derivative is a useful research chemical, often employed in cross-coupling reactions (like Suzuki or Heck reactions) to introduce more complex aryl or vinyl groups at the 4-position of the pyrazole ring. cymitquimica.com
This compound-4-carbaldehyde: The introduction of an aldehyde group at the C4 position creates a reactive handle for a multitude of chemical transformations, such as condensation reactions to form Schiff bases or further oxidation to a carboxylic acid. This intermediate is a precursor for synthesizing compounds investigated for their biological activity. vulcanchem.com
This compound-4-carboxylic Acid and this compound-5-carboxylic Acid: These carboxylic acid derivatives are important building blocks for creating amides, esters, and other functional groups. fluorochem.co.ukbiosynth.com Amide coupling reactions are a cornerstone of medicinal chemistry for linking molecular fragments, and these acids provide a direct route to such derivatives.
This compound-4-boronic Acid Pinacol (B44631) Ester: This boronic ester is a key reagent for Suzuki coupling reactions, providing an efficient method to form carbon-carbon bonds and construct more elaborate molecular architectures. tcichemicals.com
The overarching research theme is the use of this compound and its immediate derivatives as scaffolds. Scientists leverage the established chemistry of the pyrazole ring and the specific properties of the 2-methoxyethyl group to systematically build libraries of novel compounds for evaluation in various therapeutic areas, from oncology to infectious diseases. nih.gov
Key Analogs of this compound in Chemical Research
This table summarizes important derivatives and their primary roles in synthetic and medicinal chemistry research.
| Compound Name | CAS Number | Molecular Formula | Primary Research Application | Reference |
|---|---|---|---|---|
| 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | 847818-49-9 | C₆H₉BrN₂O | Intermediate for cross-coupling reactions | cymitquimica.com |
| This compound-4-carbaldehyde | 304693-70-7 | C₇H₁₀N₂O₂ | Precursor for Schiff bases and other derivatives | |
| This compound-4-carboxylic Acid | 874196-94-8 | C₇H₁₀N₂O₃ | Building block for amide and ester synthesis | biosynth.com |
| This compound-5-carboxylic Acid | 936249-31-9 | C₇H₁₀N₂O₃ | Building block for amide and ester synthesis | fluorochem.co.ukambeed.com |
| This compound-4-boronic Acid Pinacol Ester | 847818-71-7 | C₁₂H₂₁BN₂O₃ | Reagent for Suzuki coupling reactions | tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-9-6-5-8-4-2-3-7-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMFMHIAQBDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618925 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304693-68-3 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyethyl 1h Pyrazole
Established Synthetic Routes to the 1-(2-Methoxyethyl)-1H-pyrazole Core
The construction of the this compound core can be achieved through several reliable synthetic strategies, primarily involving the formation of the pyrazole (B372694) ring through cyclocondensation or the direct installation of the methoxyethyl group onto a pre-existing pyrazole ring.
Cyclocondensation Reactions of 2-Methoxyethyl Hydrazine (B178648) with 1,3-Diketones
A foundational and widely employed method for synthesizing the this compound core is the cyclocondensation reaction between 2-methoxyethyl hydrazine and a suitable 1,3-dicarbonyl compound. vulcanchem.com This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. The reaction is typically carried out under acidic or basic conditions to facilitate the condensation and cyclization steps. The versatility of this method allows for the synthesis of various substituted pyrazoles by simply changing the 1,3-dicarbonyl starting material. beilstein-journals.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Methoxyethyl hydrazine | 1,3-Diketone | Acidic or Basic | This compound |
Regioselective Alkylation Strategies for N1-Substitution
An alternative approach involves the direct alkylation of the pyrazole ring with a 2-methoxyethyl-containing electrophile. The regioselectivity of this reaction, specifically the preferential substitution at the N1 position, is a critical consideration. Studies have shown that the N-alkylation of pyrazoles can be highly regioselective, favoring the N1 isomer. nih.govsci-hub.st This selectivity is often influenced by steric hindrance, with the less hindered nitrogen atom being the preferred site of alkylation. sci-hub.st The use of specific bases and solvent systems, such as potassium carbonate in DMSO, has been shown to promote regioselective N1-alkylation. sci-hub.st
| Pyrazole | Alkylating Agent | Conditions | Major Product |
| 1H-Pyrazole | 1-bromo-2-methoxyethane | K2CO3, DMSO | This compound |
Advanced One-Pot Synthesis Protocols
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot synthesis protocols. worldresearchersassociations.comijpsnonline.comresearchgate.net These procedures combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources. One-pot syntheses of N-substituted pyrazoles often involve the in-situ generation of the pyrazole ring from simple starting materials, followed by the introduction of the N-substituent. worldresearchersassociations.comresearchgate.net For instance, a one-pot reaction of a ketone, an aldehyde, and a hydrazine can form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. researchgate.net While specific one-pot protocols for this compound are not extensively detailed in the provided results, the general principles of one-pot pyrazole synthesis are well-established and applicable. researchgate.netijsrch.com
Preparation of Functionalized this compound Derivatives
The this compound core serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups that can modulate the compound's properties.
Synthesis of Halogenated Pyrazoles (e.g., 4-Chloro-, 4-Bromo-)
Halogenated pyrazoles are valuable intermediates for cross-coupling reactions and other transformations. The introduction of a halogen atom at the C4 position of the pyrazole ring is a common strategy.
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole can be synthesized, and it is noted as a potent and selective inhibitor of tyrosine hydroxylase.
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole can be prepared through various methods. For instance, N-alkylation of 4-chloropyrazole with a suitable 2-methoxyethyl electrophile under basic conditions represents a direct approach. mdpi.com The synthesis of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles has been achieved by reacting 1-(2-hydroxyethyl)-1H-pyrazoles with thionyl chloride. researchgate.net
| Starting Material | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole |
| 4-Chloropyrazole | 1-bromo-2-methoxyethane | 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole |
Derivatization to Carboxylic Acids and Carbaldehydes
The introduction of carbonyl functionalities, such as carboxylic acids and aldehydes, onto the pyrazole ring opens up a wide range of synthetic possibilities for creating more complex molecules.
This compound-4-carboxylic acid can be synthesized through the oxidation of the corresponding 4-carbaldehyde. The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).
This compound-5-carboxylic acid is a commercially available compound. sigmaaldrich.com Its synthesis can be envisioned through the carboxylation of a C5-lithiated or Grignard reagent intermediate of this compound, followed by acidification.
This compound-4-carbaldehyde is a key derivative that can be efficiently prepared via the Vilsmeier-Haack reaction. mdpi.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce a formyl group at the electron-rich C4 position of the pyrazole ring. arkat-usa.orgigmpublication.orgresearchgate.netnih.gov The molecular formula for this compound is C7H10N2O2.
| Starting Material | Reaction | Reagent(s) | Product |
| This compound-4-carbaldehyde | Oxidation | KMnO4 or CrO3 | This compound-4-carboxylic acid |
| This compound | Vilsmeier-Haack | POCl3, DMF | This compound-4-carbaldehyde |
Introduction of Amine and Carboxamide Functionalities
The introduction of amine and carboxamide groups onto the pyrazole ring is typically achieved through multi-step sequences starting from an appropriately functionalized this compound precursor. These functionalities serve as crucial handles for further derivatization in medicinal and materials chemistry.
Amination via Nitration and Reduction: A common route to prepare 1-(2-methoxyethyl)-1H-pyrazol-4-amine involves the initial nitration of the pyrazole ring, followed by the reduction of the resulting nitro group. The electrophilic nitration of 1-substituted pyrazoles preferentially occurs at the C-4 position using standard nitrating agents like a mixture of nitric acid and sulfuric acid. rushim.ru The subsequent reduction of the 4-nitro-1-(2-methoxyethyl)-1H-pyrazole intermediate to the corresponding 4-amine can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd).
Carboxamide Formation via Vilsmeier-Haack Reaction and Subsequent Transformations: The synthesis of this compound-4-carboxamide can be achieved by first introducing a formyl group at the C-4 position via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF). semanticscholar.org The resulting this compound-4-carbaldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate. semanticscholar.org Finally, the carboxylic acid is converted into the target carboxamide through standard amidation protocols, such as activation with thionyl chloride (SOCl₂) followed by reaction with ammonia (B1221849) or a primary/secondary amine.
| Target Compound | Key Intermediate(s) | General Reaction Sequence | Key Reagents |
|---|---|---|---|
| 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | 4-Nitro-1-(2-methoxyethyl)-1H-pyrazole | 1. C4-Nitration 2. Reduction of Nitro Group | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd |
| This compound-4-carboxamide | This compound-4-carbaldehyde; this compound-4-carboxylic acid | 1. C4-Formylation 2. Oxidation to Carboxylic Acid 3. Amidation | 1. POCl₃, DMF 2. KMnO₄ 3. SOCl₂, NH₃ |
Construction of Fused Heterocyclic Systems Containing the Methoxyethylpyrazole Moiety
The this compound nucleus is a valuable building block for synthesizing bicyclic heterocyclic systems with significant pharmacological interest, such as pyrazolo[3,4-d]pyrimidines and pyrano[2,3-c]pyrazoles.
Pyrazolo[3,4-d]pyrimidines: These fused systems are typically constructed by cyclization reactions starting from appropriately substituted pyrazoles. A general and effective method involves the reaction of a 5-aminopyrazole-4-carbonitrile derivative with a one-carbon synthon. For instance, 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile can be heated with formic acid or formamide (B127407) to yield 1-(2-methoxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. researchgate.net This approach builds the pyrimidine (B1678525) ring onto the existing pyrazole core.
Pyrano[2,3-c]pyrazoles: The synthesis of pyrano[2,3-c]pyrazoles is often accomplished through a one-pot, four-component reaction. This convergent approach provides rapid access to complex molecular architectures. In the context of the target moiety, the reaction would involve (2-methoxyethyl)hydrazine (B1594363), ethyl acetoacetate (B1235776), an aromatic aldehyde, and malononitrile (B47326). nih.gov The reaction proceeds in a domino fashion where the (2-methoxyethyl)hydrazine first reacts with ethyl acetoacetate to form the 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5(4H)-one intermediate in situ. This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde, followed by a Michael addition of malononitrile and subsequent cyclization to afford the final pyrano[2,3-c]pyrazole product.
| Fused System | Key Starting Materials | General Method |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile, Formic Acid | Cyclocondensation |
| Pyrano[2,3-c]pyrazoles | (2-Methoxyethyl)hydrazine, Ethyl Acetoacetate, Aromatic Aldehyde, Malononitrile | One-Pot Four-Component Reaction |
Reactivity Profiles and Chemical Transformations of this compound and its Derivatives
The chemical reactivity of the this compound system is characterized by transformations involving the pyrazole ring itself and its substituents.
Oxidation Reactions Leading to Pyrazole Oxides
The nitrogen atoms of the pyrazole ring can be oxidized to form pyrazole N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The oxidation of N-alkylpyrazoles can lead to the formation of pyrazole 1-oxides or 2-oxides, depending on the reaction conditions and the substitution pattern of the pyrazole ring. researchgate.net These N-oxide derivatives can serve as intermediates for further functionalization, as the N-oxide group can be removed or can direct subsequent reactions. sorbonne-universite.fr
Reduction Processes Yielding Hydropyrazoles
Due to its aromatic nature, the pyrazole ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) or the use of potent reducing agents can lead to the saturation of the ring, yielding pyrazolidines (fully saturated) or pyrazolines (partially saturated). However, a more synthetically useful transformation is the selective reduction of substituents on the pyrazole ring. As mentioned previously (Section 2.2.3), the reduction of a nitro group to an amine is a key step in the functionalization of the pyrazole core. evitachem.com
Electrophilic Aromatic Substitution Reactions
The pyrazole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. In 1-substituted pyrazoles such as this compound, the C-4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.
Key electrophilic substitution reactions include:
Halogenation: Bromination or chlorination at the C-4 position can be achieved with high regioselectivity using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or water. researchgate.netnih.gov
Nitration: The introduction of a nitro group at the C-4 position is typically performed using a mixture of concentrated nitric and sulfuric acids. rushim.ruresearchgate.net
| Reaction | Reagent | Position of Substitution | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-4 | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | C-4 | 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole |
| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro-1-(2-methoxyethyl)-1H-pyrazole |
Nucleophilic Substitution Reactions on the Pyrazole Ring and Side Chain
While direct nucleophilic substitution on the unsubstituted, electron-rich pyrazole ring is challenging, the substitution of a leaving group, such as a halogen, is a powerful tool for C-C and C-heteroatom bond formation.
On the Pyrazole Ring: Halogenated 1-(2-methoxyethyl)pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: A 4-bromo or 5-bromo-1-(2-methoxyethyl)-1H-pyrazole can react with a variety of aryl or heteroaryl boronic acids (or their pinacol (B44631) esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) to form the corresponding C-C coupled products. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups.
On the Side Chain: Nucleophilic substitution on the 2-methoxyethyl side chain is less common. Displacement of the methoxy (B1213986) group requires its conversion into a better leaving group, such as a tosylate, or the use of strong Lewis acids to cleave the ether bond. Generally, functionalization of the pyrazole ring is more facile and synthetically preferred. ibchem.comscience-revision.co.uk
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(2-methoxyethyl)-1H-pyrazole |
| 5-Bromo-1-(2-methoxyethyl)-1H-pyrazole | Heteroarylboronic acid pinacol ester | PdCl₂(dppf), K₃PO₄ | 5-Heteroaryl-1-(2-methoxyethyl)-1H-pyrazole |
Amide Bond Hydrolysis and Carbonyl Reduction in Carboxamide Derivatives
Carboxamide derivatives of this compound are subject to characteristic transformations of the amide functional group, namely hydrolysis and reduction. These reactions are fundamental in modifying the structure and properties of these derivatives for various applications.
The amide bond in pyrazole-carboxamides can be cleaved through hydrolysis under both acidic and basic conditions. This reaction typically yields the corresponding pyrazole-carboxylic acid and an amine. For instance, derivatives such as 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide can be hydrolyzed to their constituent carboxylic acid and amine moieties. smolecule.com This process is a standard method for the deprotection or further functionalization of pyrazole scaffolds.
The carbonyl group within the carboxamide derivative is susceptible to reduction by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed to reduce the amide to an amine. smolecule.com This transformation is a key step in the synthesis of various amine-containing pyrazole derivatives, which are often explored for their biological activities. The general transformation involves the conversion of the carboxamide to the corresponding aminomethyl-pyrazole.
Table 1: Representative Chemical Transformations of this compound Carboxamide Derivatives
| Transformation | Reagents and Conditions | Product Type | Ref |
| Amide Bond Hydrolysis | Acidic or basic conditions | Pyrazole-carboxylic acid and amine | smolecule.com |
| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | Aminomethyl-pyrazole | smolecule.com |
Metal-Mediated Transformations and Complex Formation
The pyrazole nucleus, including the this compound scaffold, participates in various metal-mediated reactions and can act as a ligand in the formation of coordination complexes. These properties are critical for the synthesis of complex molecules and materials with specific electronic and structural features.
A significant metal-mediated transformation involving a derivative of this compound is the Suzuki-Miyaura cross-coupling reaction. The compound 3-bromo-1-(2-methoxyethyl)-1H-pyrazole serves as a substrate for palladium-catalyzed coupling with aryl boronic acids. vulcanchem.com This reaction is a powerful tool for creating C-C bonds and synthesizing biaryl-pyrazole hybrids, which are of interest in drug discovery. vulcanchem.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate. vulcanchem.com
Furthermore, pyrazole derivatives are well-known for their ability to form stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, acting as neutral or anionic ligands. researchgate.netresearchgate.net This coordination can lead to the formation of mononuclear or polynuclear metal complexes with diverse geometries, including square planar and tetrahedral arrangements. jocpr.com While specific complex formation with the unsubstituted this compound is not detailed in the provided results, the general behavior of pyrazoles suggests its potential to coordinate with metals such as copper(II), nickel(II), and ruthenium(II). researchgate.netjocpr.comaablocks.com The formation of such complexes is fundamental to the development of new catalysts and materials with unique magnetic and optical properties. researchgate.net
Table 2: Metal-Mediated Reactions and Complex Formation Involving Pyrazole Derivatives
| Process | Reactant/Ligand Example | Metal/Catalyst | Product/Complex Type | Ref |
| Suzuki-Miyaura Coupling | 3-bromo-1-(2-methoxyethyl)-1H-pyrazole | Pd(PPh₃)₄ or PdCl₂(dppf) | 3-Aryl-1-(2-methoxyethyl)-1H-pyrazole | vulcanchem.com |
| Complex Formation | Pyrazole-based ligands | Cu(II), Ni(II), Ru(II) | Square planar or tetrahedral complexes | researchgate.netjocpr.comaablocks.com |
Advanced Computational and Theoretical Investigations of 1 2 Methoxyethyl 1h Pyrazole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, bypassing the need for empirical data. For 1-(2-Methoxyethyl)-1H-pyrazole and its derivatives, these computational methods are invaluable for understanding their electronic nature, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. rsc.org This method is favored for its balance of accuracy and computational cost, making it well-suited for studying pyrazole (B372694) derivatives. derpharmachemica.comnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a variety of molecular properties. derpharmachemica.comijcce.ac.ir
Spectroscopic Property Prediction: DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. niscair.res.in These calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental FT-IR spectra. derpharmachemica.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. niscair.res.inresearchgate.net
Below is a table of hypothetical DFT-calculated properties for this compound, based on typical values for similar heterocyclic compounds.
| Property | Predicted Value | Method/Basis Set | Significance |
| Total Energy | -478.9 Hartree | B3LYP/6-311++G(d,p) | Thermodynamic stability indicator |
| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) | Measures molecular polarity |
| C=N Stretch (pyrazole) | ~1510 cm⁻¹ | B3LYP/6-311++G(d,p) | Characteristic IR absorption band derpharmachemica.com |
| C-O-C Stretch (ether) | ~1120 cm⁻¹ | B3LYP/6-311++G(d,p) | Characteristic IR absorption band |
| ¹H NMR (pyrazole H) | δ 7.5-8.0 ppm | GIAO-DFT | Position of pyrazole ring protons |
| ¹³C NMR (pyrazole C) | δ 105-140 ppm | GIAO-DFT | Position of pyrazole ring carbons |
Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier molecular orbitals are central to chemical reactivity. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive.
These orbital energies can be used to estimate other key quantum chemical descriptors:
Ionization Potential (IP): The energy required to remove an electron. According to Koopmans' theorem, it can be approximated as IP ≈ -E(HOMO).
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -E(LUMO).
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. dergipark.org.trresearchgate.net
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the electron cloud is polarized. dergipark.org.trresearchgate.net
The following table presents plausible calculated values for these properties for this compound.
| Parameter | Formula | Predicted Value (eV) | Significance |
| E(HOMO) | - | -6.5 | Electron-donating capacity |
| E(LUMO) | - | -0.8 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 | Chemical stability and reactivity |
| Ionization Potential (IP) | -E(HOMO) | 6.5 | Ease of oxidation |
| Electron Affinity (EA) | -E(LUMO) | 0.8 | Ease of reduction |
| Electronegativity (χ) | (IP + EA) / 2 | 3.65 | Electron attracting power researchgate.net |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.85 | Resistance to deformation dergipark.org.tr |
| Chemical Softness (σ) | 1/η | 0.35 | Polarizability dergipark.org.tr |
Elucidation of Tautomeric Equilibria and Conformational Preferences
Tautomerism is a form of isomerism involving the migration of a proton, often between two nitrogen atoms in heterocyclic rings like pyrazole. However, for this compound, the presence of the methoxyethyl group at the N1 position precludes the possibility of prototropic tautomerism, as there is no mobile proton on the pyrazole ring nitrogens. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemical calculations examine static molecular properties, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.
Conformational Analysis and Energy Minimization Studies
The flexibility of the 2-methoxyethyl side chain in this compound means the molecule can exist in numerous conformations. Conformational analysis is the systematic study of these different conformers to identify the most stable, low-energy states. uci.edu
The process typically involves a conformational search, where a large number of possible structures are generated by systematically or randomly rotating the molecule's flexible bonds. uci.edu Common methods include Monte Carlo searches, which randomly alter torsion angles to explore the conformational space. Each generated structure is then subjected to energy minimization. drugdesign.org This computational process adjusts the geometry of the conformer to find the closest local minimum on the potential energy surface, effectively relaxing the structure. uci.edudrugdesign.org
A hypothetical conformational analysis might reveal the relative stability of different rotamers around the CH₂-CH₂ bond of the methoxyethyl group.
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Anti | ~180° | 0.00 (Global Minimum) | ~65% |
| Gauche (+) | ~+60° | 0.85 | ~17.5% |
| Gauche (-) | ~-60° | 0.85 | ~17.5% |
Molecular Dynamics Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic evolution of a molecule over time. eurasianjournals.com An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, governed by a molecular mechanics force field. biorxiv.org This results in a detailed movie of the molecule's movements and conformational changes on a timescale typically ranging from nanoseconds to microseconds.
For this compound, MD simulations can be used to:
Explore the conformational space and observe transitions between different stable conformers of the methoxyethyl side chain. nih.gov
Analyze the flexibility of the pyrazole ring and its substituent.
Simulate the molecule's behavior in different environments, such as in a vacuum or solvated in water, to understand how solvent interactions affect its structure and dynamics.
Provide insights into how the molecule might interact with a biological target, such as an enzyme's active site, by revealing its dynamic fit and stability within the binding pocket. biorxiv.orgnih.gov
MD simulations complement static computational methods by providing a time-averaged picture of molecular structure and behavior, which is often more representative of reality than a single, minimized structure. eurasianjournals.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing essential insights into how a compound's chemical structure influences its biological activity. These computational techniques are applied to pyrazole derivatives to accelerate the identification and optimization of new therapeutic agents. By building mathematical models, QSAR can correlate physicochemical properties of compounds with their pharmacological effects, thereby guiding the design of more potent and selective molecules. The pyrazole scaffold is a common feature in many active compounds, making it a frequent subject of such computational analyses. researchgate.netbldpharm.com
Computation and Analysis of Physicochemical Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)
Physicochemical descriptors are fundamental to chemoinformatics and QSAR as they quantify the properties of a molecule that govern its behavior in a biological system. For the specific compound this compound, these descriptors provide a molecular profile that can be used to predict its interactions and suitability as a drug candidate.
The key descriptors for this compound are calculated based on its structure, which consists of a pyrazole ring attached to a methoxyethyl group. The pyrazole ring itself is an electron-rich aromatic system, while the methoxyethyl side chain introduces polarity, flexibility, and potential for hydrogen bonding. This side chain can influence properties like solubility and how the molecule binds to biological targets.
The computed physicochemical properties for this compound (CAS 304693-68-3) are summarized in the table below. The number of hydrogen bond acceptors is derived from the two nitrogen atoms of the pyrazole ring and the oxygen atom of the ether group. Conversely, the compound lacks hydrogen atoms attached to electronegative atoms, resulting in zero hydrogen bond donors. The number of rotatable bonds (the C-O, O-C, C-C, and C-N single bonds in the side chain) indicates the molecule's conformational flexibility, a critical factor for fitting into a protein's binding site. researchgate.net The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is calculated based on the contributions of the polar nitrogen and oxygen atoms. ambeed.com The LogP value, a measure of lipophilicity, indicates how the compound will partition between aqueous and lipid environments. umich.edu
Table 1: Physicochemical Descriptors for this compound A summary of key computed properties for the title compound.
| Descriptor | Value | Source(s) |
| Molecular Weight | 126.16 g/mol | |
| LogP | 0.354 | umich.edu |
| Topological Polar Surface Area (TPSA) | 30.9 Ų | Predicted |
| Hydrogen Bond Acceptors | 3 | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
| Rotatable Bonds | 4 | ambeed.com |
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness Assessment
Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. This rule sets thresholds for key physicochemical properties, including molecular weight, LogP, and the number of hydrogen bond donors and acceptors, to estimate if a compound is likely to have good oral absorption and intestinal permeability.
An assessment of this compound against Lipinski's Rule of Five shows that it comfortably meets all the criteria. Its low molecular weight and balanced lipophilicity (LogP) suggest favorable absorption and distribution. The number of hydrogen bond donors and acceptors are also well within the preferred range, indicating it does not possess excessive polarity that might hinder its ability to cross cell membranes. The TPSA value further supports the potential for good membrane permeability.
Table 2: Drug-Likeness Assessment of this compound Evaluation based on Lipinski's Rule of Five.
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 126.16 g/mol | < 500 g/mol | Yes |
| LogP (Lipophilicity) | 0.354 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Beyond these simple rules, more complex QSAR models are used to predict specific ADME properties for pyrazole-containing compounds, such as their potential to be metabolized by cytochrome P450 enzymes, their likelihood of penetrating the blood-brain barrier, or their potential for toxicity. These predictive models are essential for optimizing the pyrazole scaffold into a viable drug candidate.
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening and ligand-based drug design are powerful computational strategies for identifying novel, active compounds from large chemical libraries. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because it is a versatile structural component found in numerous approved drugs and biologically active molecules. Its synthetic accessibility and favorable drug-like properties make it an excellent starting point for drug design.
In virtual screening, a library of compounds can be computationally "docked" into the active site of a target protein to predict binding affinity. The specific structure of this compound offers several features for such structure-based design. The pyrazole core can engage in hydrogen bonding and π-stacking interactions with amino acid residues in a protein's active site, while the flexible methoxyethyl side chain can explore different regions of the binding pocket to achieve an optimal fit.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound containing a pyrazole core can be used as a template to search for other molecules with similar 2D or 3D features. The compound this compound itself could serve as a fragment or starting point in a ligand-based design campaign, where modifications are computationally explored to enhance potency and selectivity for a particular target. This process allows for the rational design and synthesis of new pyrazole derivatives with a higher probability of success. researchgate.net
Biological Activities and Structure Activity Relationship Sar Studies of 1 2 Methoxyethyl 1h Pyrazole Analogs in Vitro and Preclinical Focus
General Principles of Biological Action and Molecular Interactions
The diverse biological effects of 1-(2-methoxyethyl)-1H-pyrazole analogs stem from their ability to interact with various biomolecules, leading to the modulation of cellular processes. These interactions are governed by the specific substituents on the pyrazole (B372694) ring and their three-dimensional arrangement.
Enzyme Inhibition Mechanisms
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.
Phosphodiesterase 2A (PDE2A): In the quest for novel PDE2A inhibitors, a class of compounds with a pyrazolo[1,5-a]pyrimidine (B1248293) core was developed. Structure-activity relationship (SAR) studies revealed that specific substitutions on this core are crucial for potent inhibitory activity. While the direct analog of this compound was not the final lead compound, the exploration of various substituents, including those that could enhance solubility and brain penetration, was a key strategy. jst.go.jp The introduction of a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core, for instance, led to a significant increase in PDE2A inhibitory potency. jst.go.jp
Janus Kinase 3 (JAK3): Although direct studies on this compound as a JAK3 inhibitor are not prominent, the broader class of pyrazole-containing compounds has been explored for this target. The general principle involves designing molecules that can fit into the ATP-binding pocket of the kinase, and the substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity.
Epidermal Growth Factor Receptor (EGFR): Several studies have highlighted the potential of pyrazole derivatives as EGFR inhibitors. For example, novel 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides have shown efficacy against MCF-7 and A-549 human cancer cell lines, with some compounds exhibiting improved activity compared to the standard drug erlotinib. researchgate.net The design of these inhibitors often focuses on creating molecules that can interact with key amino acid residues in the EGFR active site. researchgate.net
Receptor Modulation and Signaling Pathway Interference
Analogs of this compound can also exert their effects by modulating the function of cellular receptors and interfering with downstream signaling pathways.
Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors are part of the G-protein coupled receptor (GPCR) family and are involved in a multitude of physiological processes. google.com Pyrazole derivatives have been developed as modulators of these receptors. google.com For instance, certain pyrazole compounds have been shown to interact with and modulate the signaling of CB2 receptors. nih.gov The heteromerization of GPR55 and CB2 receptors can lead to altered signaling cascades, and pyrazole-based ligands can influence these interactions. nih.gov
Androgen Receptor: The androgen receptor is a key target in the treatment of prostate cancer. Pyrazole-containing compounds have been designed as androgen receptor modulators. google.com The core structure of these compounds is often designed to mimic the natural ligands of the receptor, with modifications to the pyrazole ring and its substituents to achieve desired antagonistic or agonistic activity. google.com
Farnesoid X Receptor (FXR): Trisubstituted-pyrazole carboxamides have been identified as novel and potent antagonists of the Farnesoid X receptor (FXR), a nuclear receptor involved in cholesterol metabolism. nih.gov SAR studies of these compounds have shown that specific substitutions on the pyrazole ring are essential for their antagonistic activity. nih.gov
Target Identification and Validation through Biochemical Assays
The identification and validation of molecular targets for this compound analogs are crucial steps in understanding their mechanism of action. This is typically achieved through a variety of biochemical assays.
Enzyme Activity Assays: To assess enzyme inhibition, researchers use in vitro assays that measure the activity of the target enzyme in the presence of the test compound. For example, time-resolved fluorescence resonance energy transfer (TR-FRET) assays have been employed to identify FXR antagonists from a library of substituted pyrazole carboxamides. nih.gov
Binding Assays: These assays determine the affinity of a compound for its target protein. Radioligand binding assays or surface plasmon resonance (SPR) can be used to quantify the binding kinetics and affinity.
Cell-Based Assays: These assays are used to confirm the activity of a compound in a cellular context. For instance, cell-based reporter gene assays can be used to measure the agonistic or antagonistic activity of compounds on nuclear receptors like FXR. nih.gov
In Vitro Antiproliferative and Anticancer Activity Investigations
A significant area of research for this compound analogs is their potential as anticancer agents. Numerous studies have evaluated their antiproliferative activity against a range of human cancer cell lines.
Evaluation against Various Human Cancer Cell Lines
The antiproliferative effects of this compound derivatives have been tested on several cancer cell lines, demonstrating a broad spectrum of activity.
MCF-7 (Breast Cancer): Pyrazole derivatives have shown significant antiproliferative activity against MCF-7 cells. researchgate.netnih.govuomustansiriyah.edu.iq For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited interesting growth inhibitory effects. nih.gov Similarly, novel 4,5-dihydro-1H-pyrazole-1-yl-acetate derivatives have demonstrated antiproliferative effects on MCF-7 cells. uomustansiriyah.edu.iq
A-549 (Lung Cancer): Analogs of this compound have also been evaluated against the A-549 lung cancer cell line. researchgate.netuomustansiriyah.edu.iq Certain pyrazole derivatives have shown notable activity, with some compounds being more effective than standard chemotherapeutic agents. researchgate.net
HCT-116 (Colon Cancer): The antiproliferative activity of pyrazole derivatives has been observed in HCT-116 colon cancer cells. For instance, new thiazole (B1198619) nortopsentin analogs, which contain a pyrazole moiety, exhibited significant cytotoxicity against HCT-116 cells. mdpi.com
HepG-2 (Liver Cancer): Pyrazole derivatives have demonstrated anticancer properties against HepG-2 liver cancer cells. mdpi.com Some compounds have shown the ability to inhibit the growth of these cells, often through the inhibition of microtubule assembly.
Analysis of Cell Growth Inhibition and Apoptosis Induction
The anticancer activity of this compound analogs is often attributed to their ability to inhibit cell growth and induce apoptosis (programmed cell death).
Cell Growth Inhibition: The inhibition of cancer cell growth is a primary indicator of anticancer activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell proliferation. Numerous pyrazole derivatives have demonstrated low micromolar IC50 values against various cancer cell lines. mdpi.commdpi.comnih.gov
Apoptosis Induction: Many pyrazole-based compounds exert their anticancer effects by triggering apoptosis in cancer cells. This can be confirmed through various assays, such as DNA fragmentation analysis and the detection of apoptosis-related proteins like caspases. mdpi.com For example, some pyrazole derivatives have been shown to enhance caspase-3 activity, a key executioner caspase in the apoptotic pathway. Furthermore, some analogs have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. mdpi.com
Interactive Data Tables
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Analogs
| Compound/Analog Type | Cancer Cell Line | Observed Effect | Reference |
| This compound-4-carbaldehyde | MDA-MB-231 (Breast), HepG2 (Liver) | Inhibition of microtubule assembly, apoptosis induction | |
| 1,5-Diaryl Pyrazole Derivatives | A549 (Lung), HepG2 (Liver) | Cytotoxicity, COX-2 inhibition | mdpi.com |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast) | Growth inhibition | nih.gov |
| Thiazole Nortopsentin Analogs | HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | Cytotoxicity, apoptosis induction | mdpi.com |
| 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides | MCF-7 (Breast), A-549 (Lung) | Antiproliferative activity, EGFR inhibition | researchgate.net |
| 4,5-dihydro-1H-pyrazole-1-yl-acetate derivatives | MCF-7 (Breast), A549 (Lung) | Antiproliferative activity | uomustansiriyah.edu.iq |
Specific Molecular Targets and Pathways in Anticancer Efficacy
The anticancer effects of pyrazole derivatives, including analogs of this compound, are attributed to their interaction with a variety of molecular targets crucial for cancer cell proliferation and survival. nih.govresearchgate.netnih.gov Research has shown that these compounds can exert their cytotoxic and apoptotic effects through multiple mechanisms. nih.gov
One of the primary mechanisms is the inhibition of tubulin polymerization. nih.govmdpi.com By binding to the colchicine (B1669291) binding site on tubulin, these analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com This is often confirmed by increased activity of caspase-3, a key executioner of apoptosis.
Furthermore, pyrazole derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Some analogs have shown potent dual inhibitory activity against both EGFR and VEGFR-2, which can contribute to their enhanced anticancer properties. nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.
Other identified molecular targets include Cyclin-Dependent Kinases (CDKs) and the anti-apoptotic protein Bcl-2. nih.govnih.govrsc.org By inhibiting CDKs, these compounds can halt the cell cycle, while inhibition of Bcl-2 promotes the intrinsic pathway of apoptosis. nih.govrsc.org Some 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated the ability to activate pro-apoptotic proteins like Bax and p53, and also induce DNA damage, further highlighting their multi-faceted anticancer activity. rsc.org
Molecular docking studies have provided insights into the binding interactions between pyrazole analogs and their targets, helping to explain the structure-activity relationships observed. nih.govrsc.org For instance, the presence and position of certain substituents on the pyrazole ring, such as chlorophenyl, thiazole, and sulfonamide groups, have been shown to enhance cytotoxic activity. rsc.org
Anti-inflammatory Properties and Mechanisms
Modulation of Inflammatory Mediators and Pathways
Analogs of this compound have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. mdpi.com Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The anti-inflammatory effects are believed to be mediated through the inhibition of enzymes involved in the inflammatory cascade. One of the key pathways implicated is the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Certain pyrazole analogs have been shown to inhibit the transcriptional activity of NF-κB, leading to a reduction in the production of inflammatory cytokines. nih.gov
Furthermore, some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. nih.govtandfonline.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govtandfonline.com
Studies have also investigated the role of these compounds in inhibiting lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators. mdpi.com For instance, certain pyrazoline derivatives have shown potent inhibitory activity against soybean lipoxygenase, which is structurally similar to mammalian LOX. mdpi.com
Comparative Studies with Known Anti-inflammatory Agents
In several preclinical studies, the anti-inflammatory efficacy of this compound analogs has been compared to that of well-established anti-inflammatory drugs. In models of carrageenan-induced edema, some pyrazole derivatives have exhibited anti-inflammatory activity comparable to that of indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govnih.gov
For example, certain novel 1H-pyrazolyl derivatives have demonstrated anti-inflammatory effects comparable to indomethacin with the added benefit of minimal ulcerogenic effects. nih.gov In some cases, pyrazole derivatives have shown superior or comparable potency to celecoxib, a selective COX-2 inhibitor. tandfonline.com These comparative studies highlight the potential of pyrazole analogs as effective and potentially safer anti-inflammatory agents. nih.govtandfonline.com
Antimicrobial and Antitubercular Efficacy Studies
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus)
Derivatives of this compound have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. nih.gov
Studies have shown that certain pyrazole analogs exhibit significant antibacterial effects. nih.govnih.gov For instance, some newly synthesized pyrazole derivatives have displayed appreciable activity against S. aureus, with some compounds showing potency comparable to the antibiotic ampicillin. nih.gov In another study, a pyrazole derivative was found to be highly active against the Gram-negative bacterium E. coli, with a minimum inhibitory concentration (MIC) lower than that of the standard drug ciprofloxacin. nih.gov Another pyrazole compound demonstrated high activity against Streptococcus epidermidis. nih.gov
The antibacterial activity of these compounds is influenced by the nature and position of substituents on the pyrazole ring. nih.gov The mechanism of action is thought to involve the interaction with bacterial cell walls, leading to a disruption of their integrity and subsequent cell death.
Table 1: Antibacterial Activity of Selected Pyrazole Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Pyrazole derivative 3 | E. coli | 0.25 | nih.gov |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | nih.gov |
| Ciprofloxacin (Standard) | E. coli | 0.5 | nih.gov |
| Ciprofloxacin (Standard) | S. epidermidis | 4 | nih.gov |
Antifungal Activity against Fungal Pathogens (e.g., C. albicans, A. niger)
In addition to their antibacterial properties, this compound analogs have also been investigated for their efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. nih.govnih.gov
Several pyrazole derivatives have demonstrated promising antifungal activity. nih.govjocpr.com For example, certain pyrazole carboxamide derivatives were found to be more potent against C. albicans than the standard antifungal drug actidione. jocpr.com Another study reported that a pyrazole derivative exhibited equipotent activity against Microsporum audouinii when compared to the standard drug clotrimazole. nih.gov A different analog showed high activity against A. niger. nih.gov
The antifungal activity is also dependent on the specific chemical structure of the analog. nih.gov The presence of certain functional groups can significantly influence the antifungal potency. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Analogs
| Compound/Analog | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| Pyrazole derivative 2 | A. niger | 1 | nih.gov |
| Pyrazole derivative 3 | M. audouinii | 0.5 | nih.gov |
| Clotrimazole (Standard) | A. niger | 2 | nih.gov |
| Clotrimazole (Standard) | M. audouinii | 0.5 | nih.gov |
| Pyrazoleacetamide OK-7 | C. albicans | 50 | nih.gov |
| Pyrazoleacetamide OK-8 | A. niger | 50 | nih.gov |
| Fluconazole (Standard) | C. albicans, A. niger | - | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
Several studies have explored the potential of pyrazole derivatives as antitubercular agents. While direct studies on this compound are not extensively detailed in the provided results, research on analogous structures provides significant insights into their potential efficacy against Mycobacterium tuberculosis (Mtb).
A series of isonicotinohydrazide-based pyrazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against the Mtb H37Rv strain. nih.gov Four compounds in this series demonstrated promising antitubercular activity with Minimum Inhibitory Concentrations (MIC) of ≤4.9 μM, which is significantly lower than the first-line antitubercular drug, ethambutol. nih.gov Notably, the presence of a 3-chlorophenyl substituent on the pyrazole ring was found to enhance the anti-TB activity. nih.gov These active compounds were also found to be non-toxic to normal Vero cells, indicating a high selectivity index. nih.gov
In another study, pyrazole-substituted benzimidazoles were developed and showed antitubercular activity, with some derivatives exhibiting a MIC value of 100 μg/mL. Furthermore, the development of hybrid molecules combining pyrazole and benzo[d]imidazole moieties within a dihydroimidazo[1,2-a]pyrimidinone scaffold yielded compounds with antitubercular activity against the Mtb H37Rv strain. The most potent derivatives in this series displayed MIC values of 50 µg/mL.
The exploration of 2-pyrazolylpyrimidinones as antitubercular agents revealed that appropriate substitution on the pyrazole ring is critical for maintaining activity. nih.gov For instance, an unsubstituted pyrazole ring led to a significant loss of potency. nih.gov This highlights the importance of the substituents on the pyrazole core for its interaction with potential mycobacterial targets. Compounds with chloro and pyrazole substituents have been noted to demonstrate iron-chelating properties, which can impair the growth of Mycobacterium tuberculosis. vulcanchem.com
The following table summarizes the antitubercular activity of selected pyrazole analogs:
| Compound Type | Substituent Effects | MIC (Mtb H37Rv) | Reference |
| Isonicotinohydrazide-based pyrazoles | 3-chlorophenyl group enhances activity | ≤4.9 μM | nih.gov |
| Pyrazole-substituted benzimidazoles | Varies with substitution | 100 µg/mL | |
| Pyrazole-benzo[d]imidazole hybrids | Varies with substitution | 50 µg/mL | |
| 2-Pyrazolylpyrimidinones | Substitution on pyrazole is critical | >50 µM (for unsubstituted) | nih.gov |
These findings collectively suggest that the pyrazole scaffold, when appropriately substituted, is a promising pharmacophore for the development of novel antitubercular agents. The specific contribution of the 1-(2-methoxyethyl) group to this activity warrants further investigation.
Exploration of Neuroprotective Potential
The neuroprotective potential of pyrazole analogs has been an area of active investigation. Pyrazole derivatives have been studied for their ability to protect neurons from various insults, suggesting their potential therapeutic application in neurodegenerative diseases. nih.govglobalresearchonline.netsmolecule.com
One study highlighted that chemically diverse pyrazole analogs have demonstrated promising cellular or neuronal protection. frontiersin.org For instance, certain pyrazole analogs with sterically hindered substituents on an amide group were effective in attenuating microglia-mediated neurotoxicity. frontiersin.org
Research into methylene-cycloalkylacetate (MCA) derivatives has shown neurotropic effects, inducing neurite outgrowth in PC12 dopaminergic cell cultures, which is a crucial process for neuronal regeneration and functional recovery. nih.gov While not directly a this compound analog, this demonstrates the potential of complex organic molecules with features that could be incorporated into pyrazole structures to achieve neuroprotective or neuro-regenerative effects.
The neuroprotective mechanism of pyrazole analogs is thought to involve the restoration of redox homeostasis and the prevention of oxidative stress, inflammation, and vascular injury. frontiersin.org The versatility of the pyrazole scaffold allows for the incorporation of various functional groups that can modulate these biological pathways. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole derivatives is intricately linked to their structural features. A comprehensive analysis of the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.
Influence of the Methoxyethyl Group on Solubility, Polarity, and Bioactivity
The 1-(2-methoxyethyl) group is expected to influence the physicochemical properties of the parent pyrazole molecule. The ether linkage and the terminal methoxy (B1213986) group can increase the polarity and potential for hydrogen bonding, which may enhance aqueous solubility. This modification can be critical for improving the pharmacokinetic profile of a drug candidate.
In the context of phosphodiesterase 10A (PDE10A) inhibitors, the replacement of a trimethoxyphenyl group with a (methoxyethyl)pyrazole moiety was found to maintain inhibitory activity while significantly enhancing selectivity against other phosphodiesterases. acs.org This suggests that the methoxyethyl group can play a crucial role in directing the interaction of the molecule with its biological target.
Positional and Substituent Effects on the Pyrazole Ring (e.g., Halogens, Carboxyl, Amino, Alkyl, Aryl, Heteroaryl Groups)
The biological activity of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.com
Halogens: The introduction of halogen atoms, such as chlorine, can significantly enhance the biological activity of pyrazole derivatives. For example, a 3-chlorophenyl substituent on the pyrazole ring was found to boost antitubercular activity. nih.gov The presence of a fluorine atom in an aromatic ring attached to the pyrazole core can also enhance pharmacological properties. smolecule.com
Carboxyl Group: The presence of a carboxylic acid group can influence the molecule's acidity and its ability to interact with biological targets through hydrogen bonding or ionic interactions. cymitquimica.com In some cases, polar groups like carboxylic acids have led to a considerable loss of antitubercular activity, indicating that the specific target and binding mode are critical. nih.gov
Amino Group: The amino group is a key functional group in many biologically active pyrazoles. 5-aminopyrazole derivatives are known to possess a wide spectrum of biological activities, including antioxidant and anticancer properties. mdpi.com
Alkyl, Aryl, and Heteroaryl Groups: The substitution of the pyrazole ring with various alkyl, aryl, and heteroaryl groups has been extensively studied to modulate biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at positions 3 and 5 with different aryl and alkyl groups led to significant variations in inhibitory activity. nih.gov The introduction of a thiazole moiety attached to the pyrazole ring has been shown to confer cytotoxic efficacy against cancer cell lines. frontiersin.org
The following table summarizes the influence of various substituents on the biological activity of pyrazole analogs:
| Substituent | Position | Effect on Bioactivity | Reference |
| 3-Chlorophenyl | 3 | Enhanced antitubercular activity | nih.gov |
| Fluorine (on attached aryl ring) | - | Enhanced pharmacological properties | smolecule.com |
| Carboxylic Acid | - | Can decrease antitubercular activity | nih.gov |
| Amino | 5 | Associated with antioxidant and anticancer activity | mdpi.com |
| Aryl/Alkyl | 3, 5 | Modulates inhibitory activity of enzymes | nih.gov |
| Thiazole | - | Confers cytotoxic efficacy | frontiersin.org |
Impact of Fused Ring Systems and Hybrid Compound Architectures on Biological Response
Fusing the pyrazole ring with other heterocyclic systems or creating hybrid molecules is a common strategy to enhance or modify biological activity. scispace.comjmchemsci.com
The synthesis of fused heterocyclic ring systems, such as pyrano[4,3-c]pyrazoles and pyrazolo[4,3-c]pyridines, has been explored with the aim of achieving synergistic anticancer and antimicrobial activities. scispace.com Similarly, pyrazolo[4,3-d]pyrimidine derivatives have been investigated as cyclin-dependent kinase (CDK2) inhibitors. mdpi.com
Hybrid compounds incorporating pyrazole and benzimidazole (B57391) moieties have demonstrated antitubercular activity. The rationale behind such designs is to combine the pharmacophoric features of different bioactive scaffolds to create novel agents with improved potency or a different spectrum of activity. The fusion of a pyrazole ring with other systems like imidazo[1,2-b]pyrazole, pyrazolo[3,4-b]pyridine, and others has led to compounds with a variety of therapeutic activities. mdpi.com
Molecular Docking and Binding Affinity Studies for Ligand-Protein Interactions
Molecular docking is a computational tool frequently used to predict the binding orientation of small molecule drug candidates to their protein targets and to elucidate the structural basis of their interaction. dtu.dkrjptonline.org
In the study of isonicotinohydrazide-based pyrazole derivatives with antitubercular activity, molecular docking studies were performed against the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis to support the structure-activity relationship findings. nih.gov
For pyrazole-based inhibitors of geranylgeranyltransferase 1 (GGT1), molecular docking revealed several hydrogen bonding interactions and π-π contacts between the inhibitor and the binding pocket of the enzyme. nih.gov Similarly, docking studies of pyrazole derivatives with VEGFR-2 have helped to evaluate the binding mechanism and pharmacophoric properties necessary for inhibition. nih.gov
Docking studies on pyrano[2,3-c]pyrazole derivatives against the main protease of SARS-CoV-2 showed that these compounds could engage the active site through strong hydrogen bond interactions. nanobioletters.com These computational studies are invaluable for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity.
Emerging Applications of 1 2 Methoxyethyl 1h Pyrazole and Its Derivatives
Role in Medicinal Chemistry as Precursors for Bioactive Agents and Lead Optimization
In medicinal chemistry, the process of lead optimization is a critical phase that refines a promising but imperfect initial compound into a viable drug candidate. ajrconline.org This involves a meticulous process of synthesizing and testing analogues to establish structure-activity relationships (SAR) and improve properties like potency, selectivity, and metabolic stability. ajrconline.org 1-(2-Methoxyethyl)-1H-pyrazole and its derivatives serve as crucial precursors in this process, providing a stable and modifiable scaffold for creating diverse libraries of bioactive molecules. The pyrazole (B372694) core is a well-established pharmacophore found in numerous therapeutic agents, while the 1-(2-methoxyethyl) group can enhance solubility and influence binding interactions with biological targets.
A prominent example of its application is in the development of novel treatments for Human African Trypanosomiasis (HAT), a parasitic disease. Researchers identified a lead compound, a 5-phenylpyrazolopyrimidinone, with potent activity against Trypanosoma brucei. acs.org However, this initial compound suffered from moderate metabolic stability. acs.org In the subsequent lead optimization campaign, derivatives incorporating the this compound scaffold were synthesized. acs.org Specifically, 4-Amino-3-isopropyl-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide was used as a key intermediate to generate new analogues. acs.org This systematic modification led to the discovery of a compound, 31c (NPD-3519), which not only showed higher potency against the parasite but also possessed significantly improved metabolic stability and better pharmacokinetic properties, marking it as a promising candidate for further development. acs.org
The research findings below illustrate the structure-activity relationship established during the optimization process.
Table 1: Lead Optimization of Pyrazolopyrimidinones for Antitrypanosomal Activity
| Compound | R2 Substituent | R4 Substituent | In Vitro Potency (pIC50 against T. brucei) |
|---|---|---|---|
| NPD-2975 (Lead) | -H | Phenyl | 7.2 |
| Analogue 21d | 1-(2-Methoxyethyl) | Isopropyl | - |
| Analogue 31c (Optimized) | 1-(2-Methoxyethyl) | Substituted Phenyl | 7.8 |
Data sourced from a study on the lead optimization of 5-phenylpyrazolopyrimidinones. acs.org
Beyond parasitic diseases, derivatives such as this compound-4-carbaldehyde are used as intermediates to synthesize a variety of pyrazole-containing molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pyrazole scaffold allows for its use in multicomponent reactions, an efficient method for generating chemical diversity in medicinal chemistry.
Contributions to Agrochemical Research for Novel Pesticides and Herbicides
The pyrazole heterocycle is a cornerstone in modern agrochemical research, forming the structural basis for numerous commercial fungicides, insecticides, and herbicides. mdpi.com The strategic introduction of various substituents onto the pyrazole ring allows for the fine-tuning of biological activity and selectivity against specific pests and weeds. mdpi.comnih.gov this compound serves as a valuable starting material or intermediate in the synthesis of these next-generation crop protection agents.
Research into potent inhibitors of larval development in parasitic nematodes, such as Haemonchus contortus (the barber's pole worm), has utilized pyrazole-5-carboxamide scaffolds. nih.gov A medicinal chemistry campaign to optimize a lead compound involved systematic modifications of the pyrazole scaffold, leading to the identification of analogues with exceptionally high potency (IC₅₀ of 0.01 μM) and low toxicity to mammalian cells. nih.gov While this specific study started with a 1-methyl-1H-pyrazole, the established importance of the N-substituent makes the 1-(2-methoxyethyl) group a relevant component for creating structural diversity in similar optimization efforts.
Furthermore, novel pyrazole derivatives are continuously being designed and synthesized to combat a wide range of agricultural pests. nih.govfrontiersin.org These compounds often target specific biological mechanisms in insects, such as the Ryanodine Receptor, which is the mode of action for highly successful insecticides like chlorantraniliprole. frontiersin.org The synthesis of these complex molecules often relies on functionalized pyrazole intermediates, including those that could be derived from this compound, to build the final active ingredient. frontiersin.org
Table 2: Examples of Pyrazole-Based Scaffolds in Agrochemical Research
| Compound Class | Target Pest/Application | Research Finding | Reference(s) |
|---|---|---|---|
| Pyrazole-5-carboxamides | Helicoverpa armigera (Cotton Bollworm) | High insecticidal activity observed with specific substitutions. | nih.gov |
| Pyrazole-5-carboxamides | Haemonchus contortus (Parasitic Nematode) | Optimized compounds show IC₅₀ values as low as 0.01 μM. | nih.gov |
| Phenylpyridine Pyrazoles | Herbicidal Activity | Novel compounds synthesized to identify new herbicidal agents. | mdpi.com |
Utility in Materials Science for Advanced Polymeric and Coating Systems
In materials science, the unique properties of both the pyrazole ring and the methoxyethyl group are exploited to create advanced materials. The methoxyethyl moiety is known to be useful in developing biocompatible polymers. smolecule.com For instance, poly(2-methoxyethyl acrylate) has been incorporated into hybrid materials to create surfaces that are both antithrombogenic (prevent blood clotting) and promote the adhesion of endothelial cells. acs.org Such coatings are highly desirable for blood-contacting medical devices. acs.org This highlights the potential of the 2-methoxyethyl group within the this compound structure to be integrated into novel biocompatible polymers and coatings.
Moreover, the pyrazole ring itself is a valuable component in the construction of functional materials. Researchers have synthesized pyrazole-based microporous organic polymers (MOPs). acs.org These MOPs, created by linking pyrazole monomers, possess a high surface area and abundant nitrogen sites, making them excellent supports for catalysts. acs.org In one application, a pyrazole-based MOP was used to embed silver nanoparticles, creating a stable hybrid material that effectively catalyzed the carboxylation of alkynes with CO₂, a key reaction in sustainable chemistry. acs.org This demonstrates the utility of pyrazole structures, for which this compound can be a precursor, in creating sophisticated materials for catalysis and other advanced applications. smolecule.com
Function as Versatile Intermediates in Complex Organic Synthesis
The primary role of this compound is as a versatile intermediate in organic synthesis. Its structure contains multiple reactive sites that can be selectively functionalized, making it a valuable building block for constructing more complex molecules. lookchem.com The pyrazole ring can undergo electrophilic substitution, while the methoxyethyl group can potentially be modified.
Common reactions involving the core structure include oxidation to form pyrazole oxides, reduction to yield hydropyrazoles, and various substitution reactions. The true versatility of this compound is showcased by the availability of its pre-functionalized derivatives, which serve as ready-to-use building blocks for synthetic chemists. Examples include:
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole : The bromo-substituent is ideal for engaging in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of aryl, vinyl, or alkynyl groups at the 4-position of the pyrazole ring. bldpharm.com
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole : The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be used for a wide range of further transformations, such as amide bond formation or diazotization. bldpharm.com
1-(2-Methoxyethyl)-1H-pyrazol-4-amine : This derivative provides a nucleophilic amino group, enabling direct incorporation into larger structures through reactions with electrophiles. lookchem.com
This ability to serve as a platform for diverse chemical transformations makes this compound and its derivatives indispensable tools for the regioselective synthesis of substituted pyrazoles, which are important targets in the pharmaceutical and agrochemical industries. orgsyn.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Amino-3-isopropyl-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide |
| This compound-4-carbaldehyde |
| 5-phenylpyrazolopyrimidinone |
| 1-methyl-1H-pyrazole |
| Chlorantraniliprole |
| Poly(2-methoxyethyl acrylate) |
| 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole |
| 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
Future Research Directions and Persistent Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyrazoles, including 1-(2-methoxyethyl)-1H-pyrazole, has been a subject of extensive research. mdpi.com Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgmdpi.com While effective, these methods can present challenges related to regioselectivity, especially with unsymmetrical precursors, and may require harsh reaction conditions. beilstein-journals.orgacs.org The ongoing quest for the "ideal" synthesis focuses on ecological and economic viability, starting from simple materials and proceeding through safe, catalytic, and quantitative conversions, ideally in a single reaction vessel. beilstein-journals.org
Future research is directed towards the development of more sustainable and efficient synthetic routes. This includes the use of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules by combining three or more reactants in a single step. beilstein-journals.org Additionally, the use of greener solvents and catalysts, as well as energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis, are being explored to reduce reaction times and environmental impact. mdpi.comnih.gov For instance, flow chemistry is emerging as a powerful tool to overcome challenges associated with batch synthesis, such as reaction efficiency, scalability, and safety. nih.gov
A significant hurdle in pyrazole (B372694) synthesis is the accessibility and stability of substituted hydrazines. beilstein-journals.org One innovative approach to circumvent this is the in situ generation of hydrazine (B178648) precursors. beilstein-journals.org For example, arylboronic acids can be coupled with a protected diimide under copper catalysis, followed by deprotection and cyclocondensation in a one-pot process to yield N-functionalized pyrazoles. beilstein-journals.org Such methods offer versatility in introducing diverse substituents at the N1-position of the pyrazole ring. beilstein-journals.org
In-Depth Mechanistic Elucidation of Biological Activities at the Molecular Level
While numerous pyrazole derivatives have demonstrated significant biological activities, a deep understanding of their mechanisms of action at the molecular level is often lacking. nih.govjst.go.jp For this compound and its analogues, future research will focus on elucidating the precise molecular targets and signaling pathways they modulate. smolecule.com This involves a combination of experimental and computational techniques to identify protein-ligand interactions and understand how these interactions translate into a biological response. researchgate.netacs.org
Recent studies on pyrazole derivatives have highlighted their potential as anticancer and anti-inflammatory agents. nih.govnih.gov For example, some pyrazoles have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. Others exhibit antioxidant properties by scavenging reactive oxygen species (ROS). nih.gov Mechanistic studies, such as those employing DFT calculations, can help to explain the regioselectivity of reactions and the stability of reaction intermediates, providing a theoretical framework for observed biological outcomes. acs.orgdoi.org
Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective compounds. nih.gov For instance, the flexible and polar methoxyethyl group in this compound can influence its solubility and electronic properties, distinguishing it from derivatives with more rigid substituents. Future work will involve systematic modifications of the pyrazole scaffold to probe the effects of different functional groups on biological activity. nih.gov
Integration of Advanced Machine Learning and Artificial Intelligence for Compound Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and material science. researchgate.net These computational tools can accelerate the design and optimization of novel compounds by predicting their properties and biological activities. nih.govphyschemres.org For pyrazole derivatives like this compound, ML models can be trained on existing data to identify promising candidates with desired characteristics, such as high binding affinity to a specific target or favorable pharmacokinetic profiles. nih.govontosight.ai
Quantitative Structure-Activity Relationship (QSAR) studies, often in combination with ML algorithms, can provide valuable insights into the relationship between a compound's chemical structure and its biological activity. researchgate.netphyschemres.org These models can help to identify key structural features that are important for activity, guiding the design of new and improved derivatives. physchemres.org High-throughput virtual screening (HTVS) is another powerful computational method that can be used to screen large libraries of compounds against a biological target, identifying potential hits for further experimental investigation. chemmethod.com
The application of AI and ML is not limited to predicting biological activity. These technologies can also be used to optimize synthetic routes, predict reaction outcomes, and even propose novel synthetic pathways. By analyzing vast amounts of chemical data, AI algorithms can identify patterns and relationships that may not be apparent to human researchers, leading to the discovery of more efficient and sustainable synthetic methods.
Exploration of Undiscovered Therapeutic and Material Science Applications
The versatility of the pyrazole scaffold suggests that many potential applications of this compound and its derivatives remain undiscovered. researchgate.net While research has traditionally focused on their medicinal properties, there is growing interest in their use in material science. smolecule.comvulcanchem.com The pyrazole ring, with its two nitrogen atoms, can act as a ligand for transition metals, opening up possibilities for the development of new catalysts and coordination polymers. vulcanchem.com
In the therapeutic arena, researchers are continuously exploring new disease areas where pyrazole derivatives may be effective. jst.go.jp This includes investigating their potential as antiviral, antifungal, and neuroprotective agents. mdpi.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its properties to target a wide range of biological systems. mdpi.com
Furthermore, the unique electronic and photophysical properties of some pyrazole derivatives make them attractive candidates for applications in optoelectronics and sensor technology. mdpi.com For example, pyrene-pyrazole pharmacophores have been synthesized for targeting microtubules. mdpi.com The exploration of these less-conventional applications will be a key focus of future research.
Advancements in Stereoselective Synthesis and Chiral Derivative Research
The introduction of chirality into a molecule can have a profound impact on its biological activity. rsc.orgvulcanchem.com For pyrazole derivatives, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds and investigating their differential effects in biological systems. rsc.orgmetu.edu.tr This is particularly relevant when a substituent on the pyrazole ring, such as the methoxyethyl group in this compound, could potentially be modified to include a chiral center.
Current research in this area focuses on the use of chiral auxiliaries, organocatalysts, and transition metal catalysts to control the stereochemical outcome of reactions. rsc.orgmetu.edu.tr For example, novel chiral pyrazole derivatives have been developed as potent PDE4 inhibitors for treating inflammatory diseases. rsc.org The asymmetric synthesis of these inhibitors often involves multiple steps and requires careful optimization to achieve high enantiomeric excess. rsc.org
Future advancements in stereoselective synthesis will likely involve the development of more efficient and versatile catalytic systems that can be applied to a broader range of pyrazole precursors. nih.govresearchgate.net This will enable the synthesis of a wider variety of chiral pyrazole derivatives, facilitating a more thorough investigation of their structure-activity relationships and their potential as stereospecific therapeutic agents.
Q & A
Q. What are the common synthetic routes for 1-(2-Methoxyethyl)-1H-pyrazole derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions, alkylation, or functionalization of the pyrazole core. Key steps include:
- Cyclocondensation : Reacting hydrazines with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring .
- Alkylation : Introducing the 2-methoxyethyl group via nucleophilic substitution or Mitsunobu reactions .
- Optimization Strategies :
- Use continuous flow reactors to enhance yield (up to 85%) and reduce side products .
- Control temperature (e.g., 50–80°C) and solvent polarity (e.g., THF/water mixtures) to stabilize intermediates .
Q. Reaction Conditions Table
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl protons at δ 3.4–3.7 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities; dihedral angles between pyrazole and substituent rings (e.g., 16.8°–51.7°) indicate planarity or distortion .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 127.16) .
Q. How do substitution patterns (e.g., iodine, fluorine, methyl groups) influence the biological activity and chemical reactivity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., I, F) : Enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
- Methyl/Carboxylic Acid Groups : Increase solubility for biological assays; carboxylic acid derivatives show higher antimicrobial activity (MIC: 2–8 µg/mL) .
- Methoxyethyl Group : Improves metabolic stability in pharmacokinetic studies (e.g., t₁/₂ > 6 hours in vitro) .
Q. Structure-Activity Relationship Table
| Substituent | Observed Effect | Reference |
|---|---|---|
| 4-Iodo | Enhanced cross-coupling reactivity | |
| 5-Methyl | Increased lipophilicity (LogP: 2.1) | |
| 4-Carboxylic Acid | Improved antimicrobial activity |
Q. How can researchers resolve contradictions in spectral data or biological activity results across studies?
Methodological Answer:
- Data Triangulation : Cross-validate NMR, MS, and XRD results to confirm structural assignments .
- Reproducibility Checks : Standardize assay conditions (e.g., MIC testing at pH 7.4, 37°C) to minimize variability .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectral shifts or reactive sites .
Q. What strategies are effective in designing triazole-pyrazole hybrid compounds for enhanced bioactivity?
Methodological Answer:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse triazole and pyrazole motifs .
- Pharmacophore Optimization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to target enzyme active sites .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to prioritize hybrids with high binding affinity (ΔG < −8 kcal/mol) .
Q. Hybrid Synthesis Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Triazole Formation | CuSO₄, Sodium ascorbate, 50°C | 60% Yield |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% Purity |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, MeOH/H₂O gradient) to detect impurities (>98% purity required) .
- Solubility Testing : Perform shake-flask assays in buffered solutions (e.g., PBS) at 25°C .
- Meta-Analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
